Methyl 3-ethylbenzoate
Overview
Description
Methyl 3-ethylbenzoate is an organic compound with the molecular formula C10H12O2 . It has a molecular weight of 164.201 Da . It is also known as m-Toluate or Ethyl m-Toluate.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methyl ester and an ethyl group . The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .
Physical and Chemical Properties Analysis
This compound is a compound with a density of 1.0±0.1 g/cm3, a boiling point of 239.2±19.0 °C at 760 mmHg, and a flash point of 103.7±7.9 °C . It has a molar refractivity of 47.6±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 160.1±3.0 cm3 .
Scientific Research Applications
Environmental Impact and Degradation
Research has shown that parabens, including compounds like methyl 3-ethylbenzoate, are widely used as preservatives in cosmetics, pharmaceuticals, and food products. Their ubiquitous presence in consumer products leads to their eventual release into aquatic environments, where they are considered emerging contaminants. Studies have documented their occurrence, fate, and behavior in various aquatic settings. It's notable that despite wastewater treatments that effectively remove parabens, these compounds persist at low levels in wastewater treatment plant effluents. Their degradation process, interaction with free chlorine leading to chlorinated by-products, and biodegradation in natural waters have been a focal point of environmental research (Haman, Dauchy, Rosin, & Munoz, 2015).
Chemical Synthesis and Catalysis
This compound has been used in various chemical syntheses and catalytic processes. For instance, it has been involved in the synthesis of polyhydroquinoline derivatives using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst. This process is noted for its clean, simple execution, and the ability to deliver desired products in high yield and short reaction times (Khaligh, 2014).
Biological Implications and Health Effects
A significant area of research has been the biological effects of parabens, including their role in adipocyte differentiation and potential contribution to the obesity epidemic. Studies have indicated that parabens promote adipogenesis in murine 3T3-L1 cells and human adipose-derived multipotent stromal cells. The adipogenic potency of parabens has been found to increase with the length of the linear alkyl chain, highlighting the subtle differences in biological activity between structurally similar compounds (Hu, Chen, Whitener, Boder, Jones, Porollo, Chen, & Zhao, 2013).
Analytical Method Development
This compound's presence and quantification in biological and environmental samples have driven the development of novel analytical methods. For instance, sensitive methods have been developed for measuring parabens in human milk using on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry systems. This has implications for assessing human exposure to these compounds, especially in vulnerable populations like breastfed infants (Ye, Bishop, Needham, & Calafat, 2008).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-ethylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-8-5-4-6-9(7-8)10(11)12-2/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVGYYSDIIIVKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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